

Application Notes and Protocols for Z-Phe-OSu Coupling Reaction

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Compound of Interest

Compound Name: Z-Phe-osu

CAS No.: 3397-32-8

Cat. No.: B554359

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Introduction

The formation of an amide bond is a cornerstone of peptide synthesis and a critical reaction in the development of peptide-based therapeutics and other biologically active molecules. The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (OSu) esters, provides a reliable and efficient method for peptide coupling under mild conditions.[1] α -Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (**Z-Phe-OSu**) is a valuable building block for the incorporation of a Z-protected phenylalanine residue into a peptide sequence. The benzyloxycarbonyl (Z) protecting group is stable under various reaction conditions and can be selectively removed by catalytic hydrogenation.[1] The OSu ester is highly reactive towards primary amines, facilitating the formation of a stable amide linkage.[1]

These application notes provide a detailed, step-by-step guide for the coupling reaction of **Z-Phe-OSu** with a primary amine, including experimental protocols, data presentation, and a visual representation of the workflow.

Chemical Properties of Z-Phe-OSu

Property	Value
Synonyms	N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester
Molecular Formula	C ₂₁ H ₂₀ N ₂ O ₆
Molecular Weight	396.39 g/mol
Appearance	White to off-white powder
Solubility	Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF)[1]
Storage Conditions	Store at -20°C, desiccated[1]

Reaction Mechanism

The coupling reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the OSu ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically facilitated by a non-nucleophilic base to neutralize the liberated NHS, which is weakly acidic.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a dipeptide using a similar Z-protected amino acid-OSu protocol. Actual results may vary depending on the specific amine, scale, and experimental conditions.

Parameter	Representative Value/Range	Notes
Coupling Reaction Time	4 - 12 hours	Monitored by TLC to ensure completion.[1]
Crude Product Yield	85 - 95%	This is the yield after the initial work-up, before purification.[1]
Purified Product Yield	70 - 85%	Yield after silica gel column chromatography. This is highly dependent on the efficiency of the purification.[1]
Purity (Post-Purification)	>95%	As determined by HPLC and/or NMR analysis.[1]

Experimental Protocols

This protocol details the coupling of **Z-Phe-OSu** with a generic primary amine (H_2N-R) to form the protected dipeptide Z-Phe-NH-R.

Materials

- $N\alpha$ -Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (**Z-Phe-OSu**)
- Primary amine (H_2N-R) or its hydrochloride salt
- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous Sodium Bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous Sodium Chloride solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate ($MgSO_4$)

- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Equipment

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber
- UV lamp for TLC visualization
- Glassware for column chromatography

Step-by-Step Procedure

1. Preparation of the Amine

- If the primary amine is a free base, proceed directly to the coupling reaction.
- If the primary amine is a hydrochloride salt ($\text{H}_2\text{N-R} \cdot \text{HCl}$), it must be converted to the free base.
 - Dissolve the amine hydrochloride salt (1.1 equivalents) in anhydrous DCM.
 - Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes.^[1]

2. Coupling Reaction

- In a separate flask, dissolve **Z-Phe-OSu** (1.0 equivalent) in anhydrous DCM.
- Add the freshly prepared free amine solution to the **Z-Phe-OSu** solution.

- Stir the reaction mixture at room temperature for 4-12 hours.[1]
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (**Z-Phe-OSu**) is consumed.

3. Work-up

- Once the reaction is complete, dilute the mixture with additional DCM.
- Transfer the solution to a separatory funnel and wash sequentially with:
 - 1 M HCl (2 x volume of the organic layer) to remove unreacted amine and base.
 - Saturated NaHCO₃ solution (2 x volume of the organic layer) to remove unreacted acid and N-hydroxysuccinimide.
 - Brine (1 x volume of the organic layer).
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

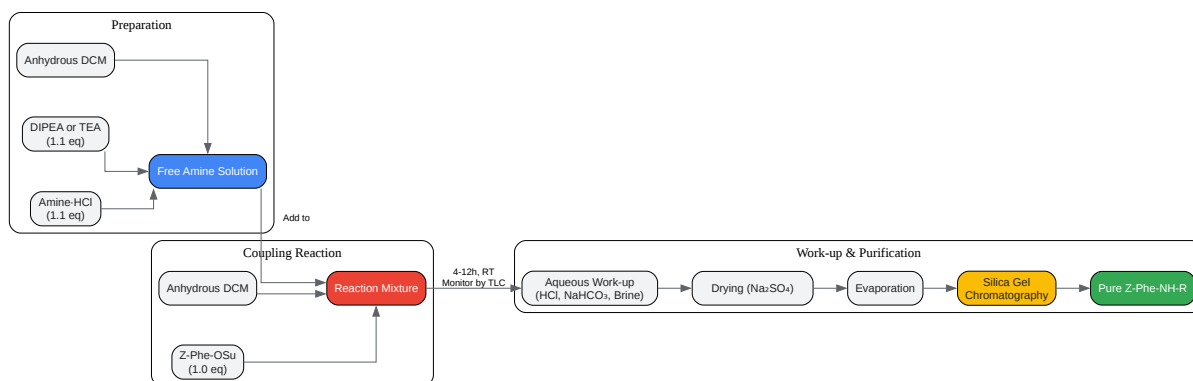
4. Purification

- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the pure, protected dipeptide.

5. Characterization

- Confirm the identity and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow Diagram



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References

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